[(2,6-Dichlorophenyl)methyl](3-methoxypropyl)amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichlorophenyl)methylamine typically involves the reaction of 2,6-dichlorobenzyl chloride with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for (2,6-Dichlorophenyl)methylamine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(2,6-Dichlorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Dichlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(2,6-Dichlorophenyl)methylamine: Similar structure but with a methyl group instead of a 3-methoxypropyl group.
N-(2,6-Dichlorophenyl)-N-mesitylformamidine: Contains a formamidine group instead of an amine.
Uniqueness
(2,6-Dichlorophenyl)methylamine is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methoxypropyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H15Cl2NO |
---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C11H15Cl2NO/c1-15-7-3-6-14-8-9-10(12)4-2-5-11(9)13/h2,4-5,14H,3,6-8H2,1H3 |
InChI Key |
DEYPBMPQULQKPA-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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